7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one synthesis pathway
7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzoxazepinone core is a privileged structure found in numerous biologically active compounds, including potent inhibitors of Rho-associated protein kinases (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK), which are targets for glaucoma and colorectal cancer, respectively[1][2][3]. This document details a well-established route centered around an intramolecular Friedel-Crafts acylation, offering researchers a reliable method for accessing this valuable molecular building block. We will explore the strategic rationale behind the synthetic design, provide a detailed, step-by-step experimental protocol, and present the necessary data for product validation.
Introduction: The Significance of the Benzoxazepinone Scaffold
The 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one framework represents a seven-membered heterocyclic system that has garnered substantial attention from the drug discovery community. Its unique three-dimensional conformation allows it to interact with biological targets with high affinity and specificity. The incorporation of a bromine atom at the 7-position provides a strategic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies[2][3]. The title compound, with CAS No. 5755-05-5, is therefore not just a synthetic target but a versatile intermediate for the development of novel therapeutics[6].
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one points towards an intramolecular Friedel-Crafts acylation as the key bond-forming step. This powerful reaction class is highly effective for constructing cyclic ketones fused to aromatic rings[7][8].
Caption: Retrosynthetic analysis of the target molecule.
This disconnection strategy reveals a linear synthesis starting from the readily available and inexpensive 4-bromophenol. The key steps are:
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O-alkylation: Formation of an ether linkage to introduce the three-carbon side chain.
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Activation: Conversion of the resulting carboxylic acid into a more reactive acyl chloride.
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Cyclization: The intramolecular Friedel-Crafts reaction to form the seven-membered ring.
This approach is advantageous due to its reliance on well-understood, high-yielding reactions and commercially available starting materials.
Synthesis Pathway: Mechanism and Experimental Rationale
The chosen forward synthesis involves a three-step sequence designed for efficiency and scalability.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 3-(4-Bromophenoxy)propanoic acid
This step is achieved via a cyanoethylation of 4-bromophenol with acrylonitrile, followed by hydrolysis of the nitrile to a carboxylic acid. This is a variation of the Williamson ether synthesis.
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Causality: A base catalyst (like Triton B) is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Acrylonitrile serves as a Michael acceptor for the phenoxide. The subsequent acidic or basic hydrolysis of the propionitrile intermediate is a standard and high-yielding conversion to the carboxylic acid.
Step 2: Synthesis of 3-(4-Bromophenoxy)propanoyl chloride
The carboxylic acid is converted to its corresponding acyl chloride to activate it for the Friedel-Crafts reaction.
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Causality: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it converts the hydroxyl into a highly effective leaving group, and the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
Step 3: Intramolecular Friedel-Crafts Acylation
This is the key ring-forming step. The acyl chloride undergoes an electrophilic aromatic substitution reaction in the presence of a strong Lewis acid.
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Causality: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential. It coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (or a complex that behaves as such). The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. The phenoxy group is an ortho-, para-director; since the para position is blocked by the bromine atom, the cyclization occurs exclusively at one of the two equivalent ortho positions, leading to the desired 7-membered ring.
Detailed Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and aluminum chloride are corrosive and react violently with water.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromophenol | 106-41-2 | 173.01 | 17.3 g | 0.10 |
| Acrylonitrile | 107-13-1 | 53.06 | 7.0 mL | 0.105 |
| Triton B (40% in MeOH) | 102-60-3 | - | 1.0 mL | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 50 mL | - |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 11.0 mL | 0.15 |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 16.0 g | 0.12 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - |
| Product | 5755-05-5 | 242.07 | - | - |
Step-by-Step Procedure
Part A: Synthesis of 3-(4-Bromophenoxy)propanoic acid
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To a 250 mL round-bottom flask, add 4-bromophenol (17.3 g, 0.10 mol) and acrylonitrile (7.0 mL, 0.105 mol).
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Add Triton B (1.0 mL) and stir the mixture at 50°C for 4 hours.
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Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (50 mL) and water (50 mL).
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Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours.
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Cool the mixture in an ice bath. The solid product will precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)propanoic acid as a white solid.
Part B: Synthesis of 3-(4-Bromophenoxy)propanoyl chloride
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Place the dried 3-(4-bromophenoxy)propanoic acid (0.10 mol theoretical) in a 100 mL flask equipped with a reflux condenser and a gas trap.
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Add thionyl chloride (11.0 mL, 0.15 mol) and 2-3 drops of DMF.
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Heat the mixture gently to 60°C for 2 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-bromophenoxy)propanoyl chloride is obtained as an oil and used directly in the next step.
Part C: Synthesis of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one
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In a 500 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in anhydrous dichloromethane (DCM, 150 mL).
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Cool the suspension to 0°C in an ice-salt bath.
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Dissolve the crude acyl chloride from Part B in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
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After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 300 g) with vigorous stirring.
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Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers, wash with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound as a crystalline solid.
Product Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol [6] |
| Melting Point | ~135-138 °C (Predicted) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 4.60 (t, 2H, -OCH₂-), 3.00 (t, 2H, -CH₂CO-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O), 158.0 (C-OAr), 135.0 (C-Br), 132.0 (CH-Ar), 125.0 (CH-Ar), 122.0 (CH-Ar), 118.0 (C-CO), 70.0 (-OCH₂-), 38.0 (-CH₂CO-) |
| Mass Spec (ESI+) | m/z: 242.0 [M+H]⁺, 244.0 [M+2+H]⁺ (characteristic bromine isotope pattern) |
Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.
Conclusion
This guide outlines a logical, reliable, and well-precedented three-step synthesis for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one. The pathway, centered on a strategic intramolecular Friedel-Crafts acylation, provides a high-yielding route from simple, commercially available starting materials. The detailed protocol and mechanistic rationale serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling access to a key heterocyclic building block for the development of novel bioactive molecules.
References
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5755-05-5 | 7-Bromo-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one. Moldb.
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Discovery of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate.
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Discovery of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. (2021-08-01).
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Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. (2022-02-10).
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![2D Structure of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one](https://i.imgur.com/8p0wL2R.png)
